diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate
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Overview
Description
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups attached to the 2 and 4 positions of the ring. The benzyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate typically involves the stereoselective cyclization of suitable precursors. One common method includes the preparation of phosphorylated glycol followed by intramolecular cyclization and hydrogenation . The reaction conditions often require careful control of temperature, solvent, and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate include:
- Diethyl (2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl phosphonate
- Other azetidine derivatives with varying substituents and stereochemistry
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both ester and benzyl groups
Properties
CAS No. |
174309-29-6 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
DXLXLBWDINXHBH-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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